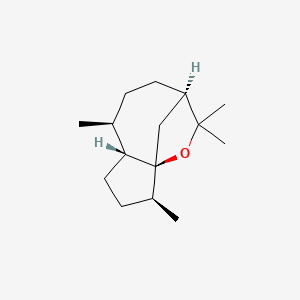
Guaioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Guaioxide can be synthesized through microbial oxidation. One method involves the use of Mucor plumbeus, which hydroxylates this compound to produce various hydroxy derivatives . The reaction conditions typically involve maintaining a controlled environment to facilitate the microbial transformation.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as guaiac wood oil. The extraction process includes steam distillation of the wood oil, followed by purification steps to isolate this compound .
化学反应分析
Types of Reactions
Guaioxide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxy derivatives.
Reduction: Although less common, reduction reactions can modify the structure of this compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common reagents include microbial agents like Mucor plumbeus.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Various organic reagents depending on the desired substitution.
Major Products Formed
科学研究应用
Guaioxide has several scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpenoid transformations.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, although more research is needed.
Industry: Used in the fragrance industry due to its unique scent profile.
作用机制
The mechanism of action of guaioxide involves its interaction with various molecular targets. For example, its hydroxylation by microbial agents like Mucor plumbeus involves the enzyme-mediated addition of hydroxyl groups to specific positions on the this compound molecule . This process alters the compound’s chemical properties and can lead to the formation of bioactive derivatives.
相似化合物的比较
Guaioxide is unique among sesquiterpenoids due to its specific structure and reactivity. Similar compounds include:
Liguloxide: Another sesquiterpenoid with a similar structure but different functional groups.
Epi-ligulyl oxide: A stereoisomer of liguloxide with distinct chemical properties.
These compounds share some similarities with this compound but differ in their specific chemical behaviors and applications.
属性
CAS 编号 |
20149-50-2 |
|---|---|
分子式 |
C15H26O |
分子量 |
222.37 g/mol |
IUPAC 名称 |
(1S,2S,5R,6S,9R)-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,5]dodecane |
InChI |
InChI=1S/C15H26O/c1-10-5-7-12-9-15(16-14(12,3)4)11(2)6-8-13(10)15/h10-13H,5-9H2,1-4H3/t10-,11-,12+,13+,15-/m0/s1 |
InChI 键 |
GXMJXGUEPXEOGR-WHPHWUKISA-N |
手性 SMILES |
C[C@H]1CC[C@@H]2C[C@]3([C@@H]1CC[C@@H]3C)OC2(C)C |
规范 SMILES |
CC1CCC2CC3(C1CCC3C)OC2(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


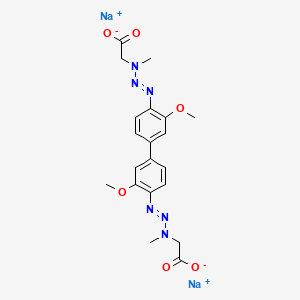
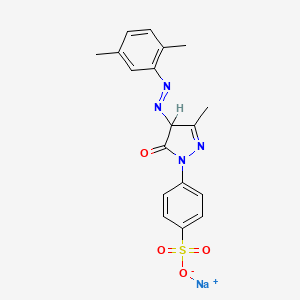
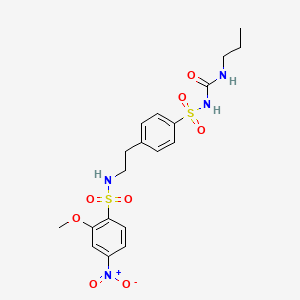
![4-[(4-Chlorophenyl)thio]-11-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12706697.png)
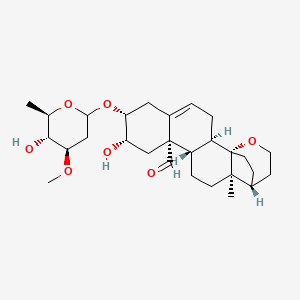
![8-[2-(1H-indol-3-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B12706706.png)
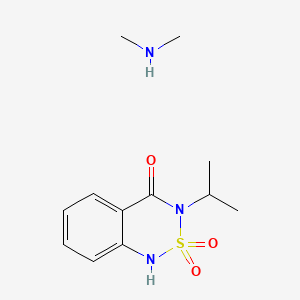


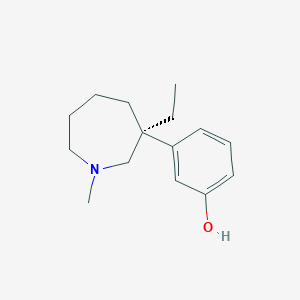

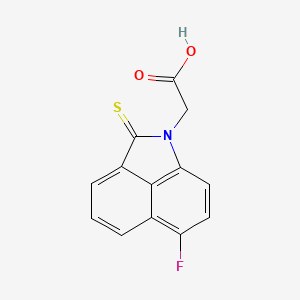
![[2-[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid](/img/structure/B12706753.png)

